10-Formylanthracene-9-carbonitrile
Description
10-Formylanthracene-9-carbonitrile is a polycyclic aromatic compound featuring an anthracene core substituted with a formyl (-CHO) group at the 10-position and a nitrile (-CN) group at the 9-position. The anthracene backbone provides a rigid, planar structure conducive to π-π stacking interactions, while the electron-withdrawing substituents (formyl and nitrile) modulate electronic properties, influencing reactivity, solubility, and photophysical behavior. This compound is of interest in materials science for applications such as organic electronics and fluorescence-based sensors, though direct experimental data on its properties remain sparse in the provided evidence.
Properties
CAS No. |
93496-78-7 |
|---|---|
Molecular Formula |
C16H9NO |
Molecular Weight |
231.25 g/mol |
IUPAC Name |
10-formylanthracene-9-carbonitrile |
InChI |
InChI=1S/C16H9NO/c17-9-15-11-5-1-3-7-13(11)16(10-18)14-8-4-2-6-12(14)15/h1-8,10H |
InChI Key |
WQPWBUMSUOZDCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C#N)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural and Electronic Comparisons
Key Observations:
- Intermolecular Interactions: Phenanthrene-9,10-dicarbonitriles exhibit pronounced aromatic stacking due to dual nitriles . The target compound’s formyl group may disrupt such interactions, reducing crystallinity compared to dicarbonitriles.
- Reactivity : Chloro and bromo derivatives (e.g., 10-bromoanthracene-9-carbonitrile, inferred from ) are prone to cross-coupling reactions, whereas the formyl group enables nucleophilic additions or condensations.
Structural and Crystallographic Analysis
- Bond Lengths and Angles : In phenanthrene-9,10-dicarbonitriles, the C≡N bond length averages 1.14 Å, with intermolecular C···C distances of 3.4–3.6 Å due to stacking . The formyl group in the target compound likely elongates bond lengths at C10 (C=O ~1.21 Å), altering packing efficiency.
- Thermal Stability: Halogenated analogs (e.g., 10-chloroanthracene-9-carbonitrile) exhibit higher melting points (>250°C) compared to amino or formyl derivatives due to stronger London dispersion forces .
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